(S)-tert-butyl (piperidin-3-ylmethyl)carbamate
Overview
Description
(S)-tert-Butyl (piperidin-3-ylmethyl)carbamate: is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their diverse pharmacological properties
Scientific Research Applications
(S)-tert-Butyl (piperidin-3-ylmethyl)carbamate: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Safety and Hazards
The safety data sheet for a related compound, (S)-piperidin-3-yl)methanol, indicates that it causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
Piperidine derivatives have been the subject of extensive research due to their importance in drug design. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of research . Additionally, the discovery of new generation of antimicrobial and antioxidant agents is a promising future direction .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, indicating a wide range of potential targets.
Mode of Action
It’s known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, the mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .
Biochemical Pathways
Given the broad application of piperidine derivatives in pharmaceuticals , it’s likely that multiple biochemical pathways could be influenced.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect . It involves the movement of the drug into, through, and out of the body .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities, indicating that the effects could be diverse depending on the specific targets and pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate typically involves the reaction of piperidin-3-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
(S)-tert-Butyl (piperidin-3-ylmethyl)carbamate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carbamate derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted carbamates.
Comparison with Similar Compounds
(S)-tert-Butyl (piperidin-3-ylmethyl)carbamate: is compared with other similar compounds to highlight its uniqueness:
Piperidine Derivatives: These compounds share the piperidine core but differ in their substituents and functional groups.
Carbamate Derivatives: Similar compounds include various carbamates with different alkyl or aryl groups attached to the carbamate moiety.
Other Piperidine Carbamates: Compounds like N-(piperidin-3-ylmethyl)acetamide and 1-(piperidin-3-ylmethyl)piperidine dihydrochloride hydrate are structurally related but have different applications and properties.
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Properties
IUPAC Name |
tert-butyl N-[[(3S)-piperidin-3-yl]methyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPQHXGYYXYTDN-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016167-99-9 | |
Record name | (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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